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Introduction

G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene
2 (EBI2), has emerged as a critical regulator of immune cell migration and positioning.[1][2]
This seven-transmembrane receptor and its primary endogenous ligands, oxysterols, play a
pivotal role in orchestrating adaptive immune responses.[2][3] Dysregulation of the GPR183
signaling axis has been implicated in a range of pathologies, including inflammatory bowel
disease (IBD), viral infections, metabolic disorders, and neuropathic pain, making it an
attractive target for therapeutic intervention.[4][5][6][7] This technical guide provides a
comprehensive overview of the foundational research on GPR183, including its signaling
pathways, quantitative ligand interaction data, and detailed experimental methodologies, to
support ongoing and future drug discovery efforts.

GPR183 Signaling Pathways

GPR183 is primarily coupled to the Gi family of G proteins.[6][8] Upon activation by its
endogenous agonist, 7a,25-dihydroxycholesterol (7a,25-OHC), GPR183 initiates a signaling
cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in
intracellular cyclic AMP (cAMP) levels.[4] This G protein-dependent signaling is crucial for
mediating the chemotactic response of immune cells.[1][8]
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Activation of GPR183 also triggers other downstream signaling events, including the
phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated
protein kinase (MAPK), as well as the mobilization of intracellular calcium.[2][7] Furthermore,
GPR183 activation can lead to the recruitment of B-arrestins, which play a role in receptor
desensitization and internalization, as well as potentially initiating G protein-independent
signaling pathways.[7][9] In some contexts, GPR183 signaling has been shown to be
dependent on Gai but independent of -arrestin 2 for certain in vivo effects.[7]

In specific cellular contexts, such as hematopoietic stem and progenitor cell (HSPC)
development, GPR183 signaling has been shown to repress Notchl signaling by recruiting (3
arrestinl and the E3 ligase Nedd4 to degrade Notch1.[10]
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A simplified diagram of the major GPR183 signaling pathways.

Data Presentation: Ligand Affinities and Potencies
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The following tables summarize the quantitative data for various GPR183 ligands from the
literature. These values are essential for comparing the activities of different compounds and
for guiding structure-activity relationship (SAR) studies.

Table 1: Agonist Potency (EC50)

Compound Assay Type Cell Line EC50 (nM) Reference(s)
70,25- G Protein
hEBI2
dihydroxycholest  Activation 1.0+0.1 [9]
membranes

erol (7a,25-OHC) (GTPyS)

70,25- G Protein
dihydroxycholest  Activation (GTP Purified EBI2 60 [1]
erol (7a,25-OHC)  turnover)

70,25- )
] [B-Arrestin
dihydroxycholest CHO cells 83+1.3 [9]

Recruitment
erol (7a,25-OHC)

70,25- _
. Calcium
dihydroxycholest o CHO cells 16 +2.7 9]
Mobilization
erol (7a,25-OHC)
70,25- ]
) Calcium
dihydroxycholest o CHO-K1 cells 17 [11]
Mobilization
erol (7a,25-OHC)
Calcium
Compound 15 o CHO-K1 cells 209 [11]
Mobilization
Calcium
Compound 16 o CHO-K1 cells 179 [11]
Mobilization

Table 2: Antagonist Potency (IC50)
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Cell
Compound Assay Type . IC50 (nM) Reference(s)
Line/System
G protein
GSK682753A activation Purified EBI2 350 [1]
inhibition
G protein
NIBR189 activation Purified EBI2 230 [1]
inhibition
70,25-OHC
NIBR189 S Not specified 11 [2]
binding inhibition
Calcium
SAE-1 Mobilization HL-60 cells <50 [2]
Inhibition
Calcium
SAE-10 Mobilization HL-60 cells <50 [2]
Inhibition
Calcium
SAE-14 Mobilization HL-60 cells <50 [2]
Inhibition
Unnamed Calcium
o CHO-K1 cells 39.45 [12]
Compound Mobilization
Unnamed Chemotaxis
o U-937 cells 10.46 [12]
Compound Inhibition
Table 3: Radioligand Binding Affinity
o Competing Cell
Radioligand . . IC50 (nM) Reference(s)
Ligand Line/System
hEBI2
[3H]70,25-OHC 70,25-OHC 24+1.6 [9]
membranes
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Experimental Protocols

This section provides an overview of the key experimental methodologies used in GPR183
research.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor
activation.

e Principle: GPR183 couples to Gg-like pathways (either endogenously or through a chimeric
Ga subunit like Ggidmyr), leading to the release of calcium from intracellular stores.[11] This
change is detected by a calcium-sensitive fluorescent dye.

e General Protocol:

o Cell Culture: CHO-K1 or HL-60 cells are transiently or stably transfected with a GPR183
expression vector.[2][11] For Gi-coupled receptors, co-transfection with a chimeric Ga
subunit (e.g., Ggidmyr) that redirects the signal to the Gq pathway is common.[11]

o Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4
AM) according to the manufacturer's instructions.

o Compound Addition: A baseline fluorescence reading is taken before the addition of test
compounds (agonists or antagonists). For antagonist testing, cells are pre-incubated with
the antagonist before the addition of an agonist.[2][11]

o Signal Detection: The change in fluorescence is measured over time using a fluorescence
plate reader (e.g., FlexStation or FLIPR).[11][13]

o Data Analysis: The response is typically quantified as the change in fluorescence intensity.
Dose-response curves are generated to determine EC50 for agonists and IC50 for
antagonists.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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